molecular formula C8H13Cl B12608871 7-Chloro-2-methylhepta-1,5-diene CAS No. 651033-71-5

7-Chloro-2-methylhepta-1,5-diene

Cat. No.: B12608871
CAS No.: 651033-71-5
M. Wt: 144.64 g/mol
InChI Key: GUDQTUWXZULCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylhepta-1,5-diene is an organic compound with the molecular formula C8H13Cl It is characterized by the presence of a chlorine atom attached to a heptadiene chain, which includes two double bonds and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylhepta-1,5-diene typically involves the chlorination of 2-methylhepta-1,5-diene. This can be achieved through the addition of chlorine gas to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and minimizes the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylhepta-1,5-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-2-methylhepta-1,5-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylhepta-1,5-diene involves its interaction with molecular targets through its reactive double bonds and chlorine atom. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form new bonds. The chlorine atom can also undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions can affect molecular pathways and biological processes, making the compound useful in research applications.

Comparison with Similar Compounds

    2-Chloro-1,3-butadiene: Another chlorinated diene with similar reactivity.

    1-Chloro-2-methylpropene: A chlorinated alkene with a similar structure but different reactivity.

    3-Chloro-2-methyl-1-butene: A compound with a similar chlorine and methyl group arrangement.

Uniqueness: 7-Chloro-2-methylhepta-1,5-diene is unique due to its specific arrangement of double bonds and the position of the chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

651033-71-5

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

7-chloro-2-methylhepta-1,5-diene

InChI

InChI=1S/C8H13Cl/c1-8(2)6-4-3-5-7-9/h3,5H,1,4,6-7H2,2H3

InChI Key

GUDQTUWXZULCDO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.